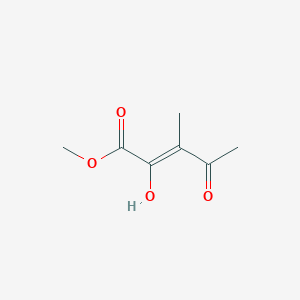![molecular formula C53H64N4O13S4 B13353463 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate](/img/structure/B13353463.png)
2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-(2-(3-(2-(1,1-Dimethyl-7-sulfo-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-3-ium-7-sulfonate is a complex organic molecule It is characterized by its multiple functional groups, including sulfonate, indole, and cyclohexene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indole derivative, followed by the introduction of the sulfonate groups. The cyclohexene moiety is then incorporated through a series of reactions involving alkylation and cyclization. The final step involves the formation of the vinyl group through a Wittig reaction or similar method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonate groups can be oxidized to form sulfonic acids.
Reduction: The vinyl group can be reduced to form an alkane.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alkanes.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its indole moiety.
Medicine: Investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The indole moiety can interact with proteins through π-π stacking interactions, while the sulfonate groups can form ionic interactions with positively charged amino acids.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene: Similar structure but lacks the cyclohexene and vinyl groups.
2-(methyl(2-(methylamino)ethyl)amino)-5-(prop-2-yn-1-yloxy)cyclohex-1-en-1-yl: Similar structure but lacks the indole and sulfonate groups.
Uniqueness
This compound is unique due to its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Propiedades
Fórmula molecular |
C53H64N4O13S4 |
|---|---|
Peso molecular |
1093.4 g/mol |
Nombre IUPAC |
(2Z)-2-[(2E)-2-[(3E)-3-[(2Z)-2-[1,1-dimethyl-7-sulfo-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]-2-[methyl-[2-(methylamino)ethyl]azaniumylidene]-5-prop-2-ynoxycyclohexylidene]ethylidene]-1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indole-7-sulfonate |
InChI |
InChI=1S/C53H64N4O13S4/c1-8-29-70-40-32-38(15-23-47-52(2,3)49-43-19-17-41(73(64,65)66)34-36(43)13-21-45(49)56(47)26-9-11-30-71(58,59)60)51(55(7)28-25-54-6)39(33-40)16-24-48-53(4,5)50-44-20-18-42(74(67,68)69)35-37(44)14-22-46(50)57(48)27-10-12-31-72(61,62)63/h1,13-24,34-35,40,54H,9-12,25-33H2,2-7H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69) |
Clave InChI |
OJAQDSBQPIVZNL-UHFFFAOYSA-N |
SMILES isomérico |
CC1(/C(=C/C=C/2\CC(C/C(=C\C=C/3\C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)/C2=[N+](C)CCNC)OCC#C)/N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
SMILES canónico |
CC1(C(=CC=C2CC(CC(=CC=C3C(C4=C(N3CCCCS(=O)(=O)O)C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])(C)C)C2=[N+](C)CCNC)OCC#C)N(C6=C1C7=C(C=C6)C=C(C=C7)S(=O)(=O)O)CCCCS(=O)(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)

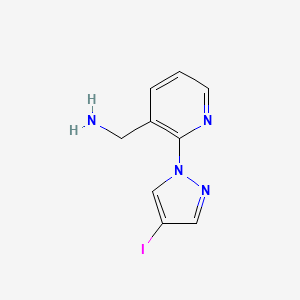
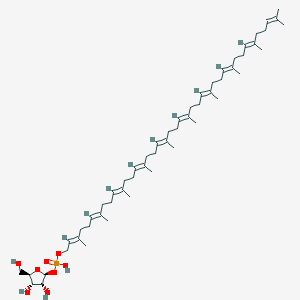
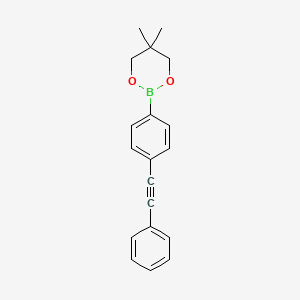
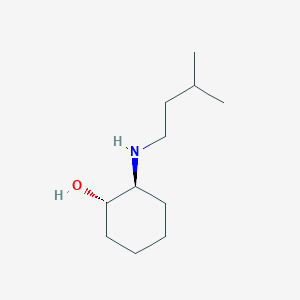

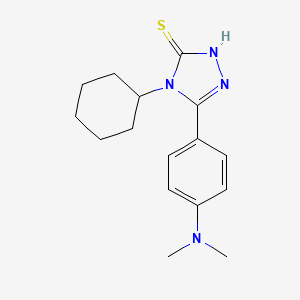
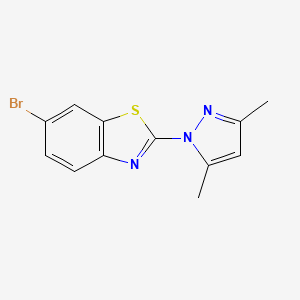
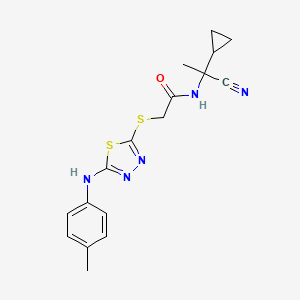

![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13353439.png)
![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353443.png)
